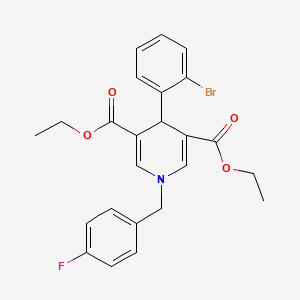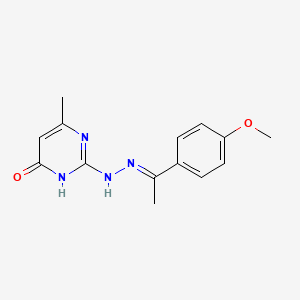![molecular formula C17H20N2O B6033045 4-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol](/img/structure/B6033045.png)
4-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol, also known as JNJ-7925476, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of phenols and is a selective antagonist of the dopamine D2 receptor. The purpose of
作用機序
The mechanism of action of 4-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol is primarily based on its selective antagonistic activity against the dopamine D2 receptor. This receptor is involved in several neurological and psychiatric disorders, and its blockade has been shown to have therapeutic benefits. By selectively blocking the dopamine D2 receptor, 4-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol can modulate the dopaminergic system, which is involved in several neurological and psychiatric disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol are primarily based on its selective antagonistic activity against the dopamine D2 receptor. Studies have shown that this compound can modulate the dopaminergic system, which is involved in several neurological and psychiatric disorders. The biochemical and physiological effects of 4-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol are dependent on the dose, duration of treatment, and the specific disorder being treated.
実験室実験の利点と制限
The advantages of using 4-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol in lab experiments are primarily based on its selective antagonistic activity against the dopamine D2 receptor. This compound can be used to study the dopaminergic system, which is involved in several neurological and psychiatric disorders. The limitations of using 4-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol in lab experiments are primarily related to its potential side effects and toxicity. This compound should be used with caution and under appropriate safety protocols.
将来の方向性
The future directions of research on 4-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol are primarily focused on its potential therapeutic applications. Studies are ongoing to explore the efficacy and safety of this compound in the treatment of schizophrenia, Parkinson's disease, and addiction. Additionally, research is being conducted to optimize the synthesis method of 4-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol and to develop new analogs with improved therapeutic properties.
合成法
The synthesis of 4-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol involves a multi-step process. The first step involves the reaction of 3-pyridinylmethylamine with 4-chlorophenylacetic acid to form 4-{[2-(3-pyridinyl)-1-acetylamino]methyl}phenol. This intermediate compound is then reduced with sodium borohydride to obtain 4-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol. This synthesis method has been reported in several scientific publications and has been optimized for high yield and purity.
科学的研究の応用
The scientific research application of 4-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol is primarily focused on its potential therapeutic applications. This compound has been shown to have selective antagonistic activity against the dopamine D2 receptor, which is involved in several neurological and psychiatric disorders. Studies have shown that 4-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol has potential applications in the treatment of schizophrenia, Parkinson's disease, and addiction.
特性
IUPAC Name |
4-[(2-pyridin-3-ylpiperidin-1-yl)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c20-16-8-6-14(7-9-16)13-19-11-2-1-5-17(19)15-4-3-10-18-12-15/h3-4,6-10,12,17,20H,1-2,5,11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWVCQVCKCEUSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)CC3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-benzyl-1-[(4-chloro-3,5-dimethylphenoxy)acetyl]piperidine](/img/structure/B6032963.png)
![3-(3-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-3-oxopropyl)-1H-indole](/img/structure/B6032982.png)
![5-{1-[4-(1H-tetrazol-1-ylmethyl)benzoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6032986.png)

![N-[3-(2-pyridinyl)propyl]-6-[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]nicotinamide](/img/structure/B6032996.png)
![1-(4-chlorobenzyl)-N-[2-(4-fluorophenoxy)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6032998.png)
![N-cyclohexyl-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-methylacetamide](/img/structure/B6033004.png)
![1-methyl-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-2-piperidinone](/img/structure/B6033006.png)
![3-[2-(2,6-difluorophenyl)ethyl]-1-[(1-isopropyl-4-piperidinyl)carbonyl]piperidine](/img/structure/B6033012.png)
![1-benzyl-4-(3-{1-[(2E)-3-(3-pyridinyl)-2-propenoyl]-3-piperidinyl}propanoyl)piperazine](/img/structure/B6033018.png)
![N-(1-methylbutyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B6033038.png)

![N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-9H-purin-6-amine](/img/structure/B6033052.png)
![3,4-diamino-N,N'-bis(2,4-dichlorophenyl)thieno[2,3-b]thiophene-2,5-dicarboxamide](/img/structure/B6033061.png)